molecular formula C19H29N3O5 B120395 FA-Lys-Leu-OH CAS No. 158016-09-2

FA-Lys-Leu-OH

Cat. No. B120395
CAS RN: 158016-09-2
M. Wt: 379.5 g/mol
InChI Key: CRXYEFZDLANHTQ-FHQWLQQXSA-N
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Description

“FA-Lys-Leu-OH” is a compound with the molecular formula C19H29N3O5 . It is a tripeptide composed of three amino acids: phenylalanine, lysine, and leucine.


Synthesis Analysis

While specific synthesis methods for “FA-Lys-Leu-OH” were not found, general strategies for the synthesis of labeled peptides have been discussed . For instance, synthesis using Fmoc-Lys (Dde)-OH plus biotin generally gave the highest yields . Another synthetic route utilized copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition .


Molecular Structure Analysis

The molecular structure of “FA-Lys-Leu-OH” is complex, as it is a tripeptide composed of phenylalanine, lysine, and leucine . The molecular weight of a similar compound, Lys-Leu, is 259.35 g/mol .

Scientific Research Applications

Biomedical Imaging

FA-Lys-Leu-OH: has potential applications in the development of near-infrared (NIR) fluorescence probes for biomedical imaging . These probes can be used for dual imaging of mitochondrial viscosity and fatty acid (FA) in living cells, providing valuable insights into cellular metabolism and disease states.

Brewing Industry

In the brewing industry, peptides like Lys-Leu have been shown to improve the physiological activity and fermentation performance of brewer’s yeast during very high-gravity wort fermentation . This suggests that FA-Lys-Leu-OH could have similar applications in enhancing the efficiency of beer production processes.

Antimicrobial Research

Peptides containing Lys and Leu have been studied for their antimicrobial properties . FA-Lys-Leu-OH could be part of novel antibiotic peptides, contributing to the development of new therapeutic drugs that are effective against antibiotic-resistant bacteria.

Hydrogel Development

FA-Lys-Leu-OH may contribute to the design of low-molecular weight nucleopeptide-based hydrogels . These hydrogels have applications in soft matter and bioinspired materials, potentially useful in tissue engineering and regenerative medicine.

Pharmaceutical Analysis

In pharmaceutical development, FA-Lys-Leu-OH could be included in analytical methods for the quantification of free amino acids in formulations . Its presence can be crucial for ensuring the quality and efficacy of topical and other pharmaceutical products.

Chemical Synthesis

FA-Lys-Leu-OH might play a role in peptide and protein cyclisation, a process important for the stability and function of bioactive peptides . Its incorporation could lead to the creation of cyclic peptides with enhanced biological activity.

Future Directions

The future directions for “FA-Lys-Leu-OH” and similar compounds are promising. Amino acid-rich antimicrobial peptides, such as those rich in Leu and Lys, stand out as promising future antibiotics . These findings can be utilized to guide peptide design .

Mechanism of Action

Target of Action

FA-Lys-Leu-OH is a complex compound that primarily targets the HIV-1 gp41 pocket . This pocket is a deep hydrophobic site on the HIV-1 gp41 protein, which plays a crucial role in the fusion of the HIV-1 virus with host cells .

Mode of Action

The compound interacts with its target through a series of intrahelical and interhelical interactions . The Leucine (Leu) residue in the compound contributes to these interactions . The compound’s interaction with the HIV-1 gp41 pocket inhibits the fusion of the HIV-1 virus with host cells, thereby preventing the virus from entering the host cells .

Biochemical Pathways

FA-Lys-Leu-OH affects the mammalian target of rapamycin (mTOR) signaling pathway . Leucine, one of the amino acids in the compound, activates this pathway, promoting protein synthesis and energy metabolism . This includes glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .

Pharmacokinetics

It is known that the compound is used in pharmaceutical testing , suggesting that it has been designed to have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for such applications.

Result of Action

The primary result of FA-Lys-Leu-OH’s action is the inhibition of HIV-1 virus fusion with host cells . By binding to the HIV-1 gp41 pocket, the compound prevents the virus from entering host cells, thereby inhibiting viral replication .

Action Environment

The action of FA-Lys-Leu-OH can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its storage conditions . .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXYEFZDLANHTQ-FHQWLQQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FA-Lys-Leu-OH

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